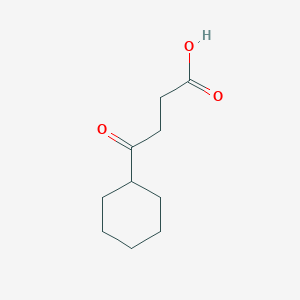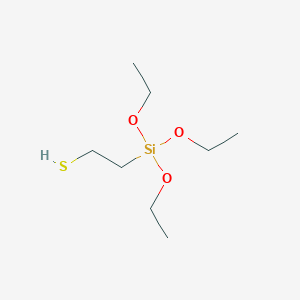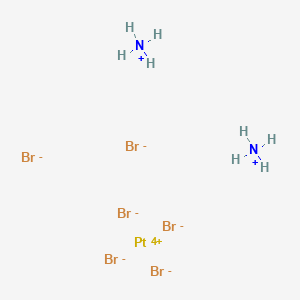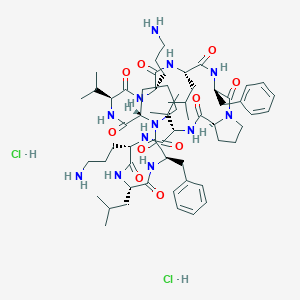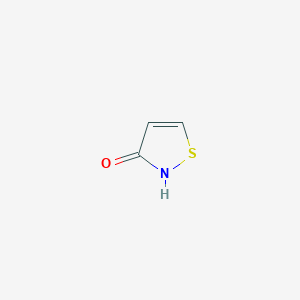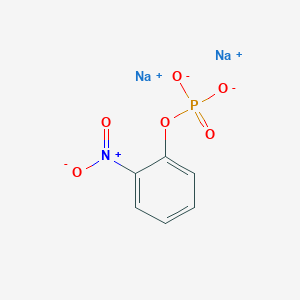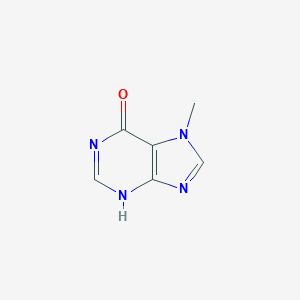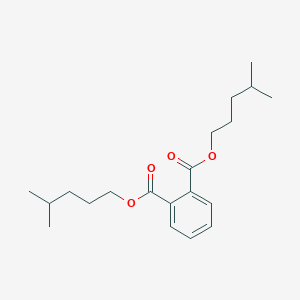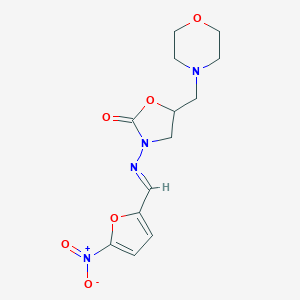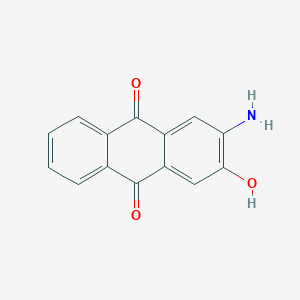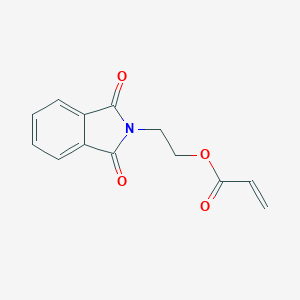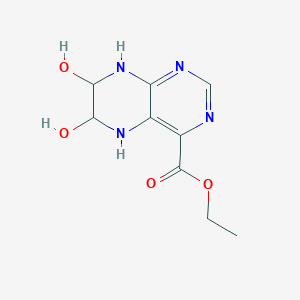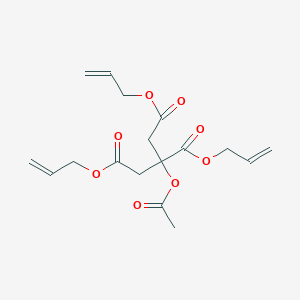
Triallyl acetylcitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triallyl acetylcitrate (TAC) is a chemical compound used in various industrial applications, including plasticizers, coatings, and adhesives. TAC is synthesized through the esterification of citric acid and allyl alcohol. In recent years, TAC has gained attention in scientific research due to its potential applications in biomedical and environmental fields.
Applications De Recherche Scientifique
Triallyl acetylcitrate has been studied for its potential applications in biomedical and environmental fields. In biomedical research, Triallyl acetylcitrate has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. In environmental research, Triallyl acetylcitrate has been used as a plasticizer in biodegradable polymers, reducing the environmental impact of plastic waste.
Mécanisme D'action
Triallyl acetylcitrate's mechanism of action is not well understood, but it is believed to act as a free radical scavenger, preventing oxidative damage to cells. Triallyl acetylcitrate has also been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Effets Biochimiques Et Physiologiques
Triallyl acetylcitrate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Triallyl acetylcitrate can protect cells from oxidative stress and reduce inflammation. In vivo studies have shown that Triallyl acetylcitrate can reduce the severity of inflammatory diseases, such as arthritis and colitis. Triallyl acetylcitrate has also been shown to have a protective effect on the liver, reducing liver damage caused by alcohol consumption.
Avantages Et Limitations Des Expériences En Laboratoire
Triallyl acetylcitrate's cost-effectiveness and ease of synthesis make it a popular choice for lab experiments. However, Triallyl acetylcitrate's low solubility in water can make it difficult to work with in aqueous solutions. Additionally, Triallyl acetylcitrate's mechanism of action is not well understood, making it challenging to determine optimal dosages and treatment protocols.
Orientations Futures
For Triallyl acetylcitrate research include exploring its potential as a treatment for various diseases and reducing the environmental impact of plastic waste.
Méthodes De Synthèse
Triallyl acetylcitrate is synthesized through the esterification of citric acid and allyl alcohol. The reaction is catalyzed by sulfuric acid, and the resulting Triallyl acetylcitrate is purified through distillation and recrystallization. The synthesis process is relatively straightforward and can be performed on a large scale, making Triallyl acetylcitrate a cost-effective option for industrial applications.
Propriétés
Numéro CAS |
115-72-0 |
|---|---|
Nom du produit |
Triallyl acetylcitrate |
Formule moléculaire |
C17H22O8 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
tris(prop-2-enyl) 2-acetyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H22O8/c1-5-8-22-14(19)11-17(25-13(4)18,16(21)24-10-7-3)12-15(20)23-9-6-2/h5-7H,1-3,8-12H2,4H3 |
Clé InChI |
CHNHTNNNKPKJOL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
SMILES canonique |
CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



